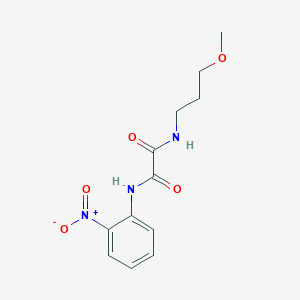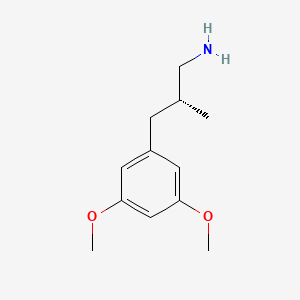
N1-(3-méthoxypropyl)-N2-(2-nitrophényl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(3-methoxypropyl)-N2-(2-nitrophenyl)oxalamide is a useful research compound. Its molecular formula is C12H15N3O5 and its molecular weight is 281.268. The purity is usually 95%.
BenchChem offers high-quality N1-(3-methoxypropyl)-N2-(2-nitrophenyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(3-methoxypropyl)-N2-(2-nitrophenyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Pharmacologie cardiovasculaire
Contexte : Le composé (R,S)-9, qui présente des similitudes structurales avec le carvedilol, a été étudié pour ses effets cardiovasculaires. Le carvedilol est un composé efficace utilisé dans le traitement de l'hypertension artérielle, de l'insuffisance cardiaque et de l'angine de poitrine stable. Il réduit également les événements cardiaques secondaires après un infarctus du myocarde (IM) et minimise la taille de l'infarctus après une ischémie myocardique et une reperfusion .
Applications de recherche :Activité antituberculeuse
Contexte : Les dérivés de l'indole ont suscité un intérêt en raison de leurs diverses activités biologiques. Les chercheurs ont exploré leur potentiel en tant qu'agents antituberculeux.
Applications de recherche :- Activité antituberculeuse : Étudier l'efficacité du composé contre Mycobacterium tuberculosis (H37Ra MTB) et Mycobacterium bovis (BCG) in vitro. Évaluer son potentiel en tant que nouvel agent antituberculeux .
Précurseur dans la synthèse de produits naturels
Contexte : Le 3-hydroxy-2-aryl acrylate sert de précurseur crucial dans la synthèse de produits naturels.
Applications de recherche :- Synthèse de produits naturels : Explorer son utilité comme élément constitutif pour la synthèse de produits naturels complexes. Étudier sa réactivité et sa polyvalence dans diverses transformations chimiques .
Propriétés
IUPAC Name |
N-(3-methoxypropyl)-N'-(2-nitrophenyl)oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O5/c1-20-8-4-7-13-11(16)12(17)14-9-5-2-3-6-10(9)15(18)19/h2-3,5-6H,4,7-8H2,1H3,(H,13,16)(H,14,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HREDHMABSXLGBX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)C(=O)NC1=CC=CC=C1[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2400395.png)
![(Z)-N-(3-allyl-4-methylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide](/img/structure/B2400400.png)



![N-[(5-benzoylthiophen-2-yl)methyl]-2-ethoxybenzamide](/img/structure/B2400406.png)


![4-[1-(Tert-butoxycarbonyl)-4-piperidinyl]-2-pyridinecarboxylic acid](/img/structure/B2400409.png)
![6-amino-4-(3,4-dihydroxyphenyl)-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B2400411.png)


